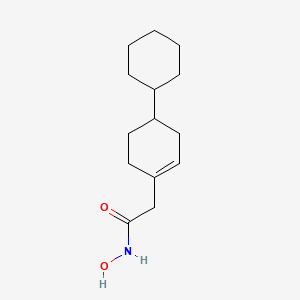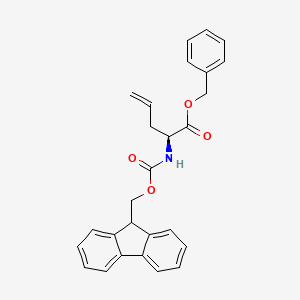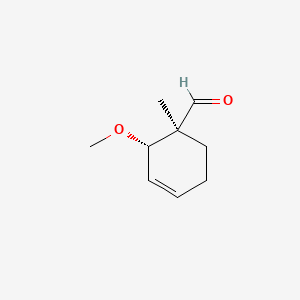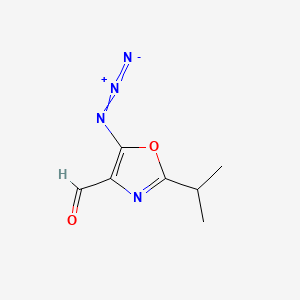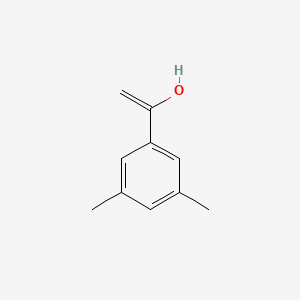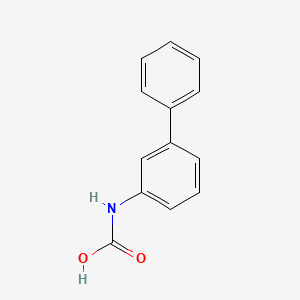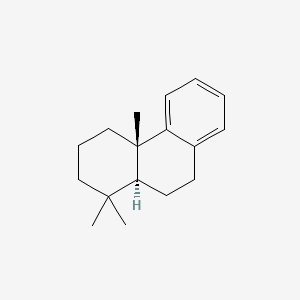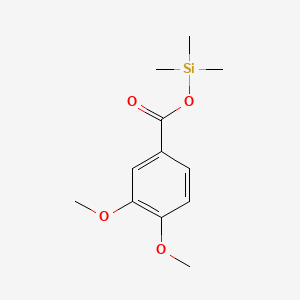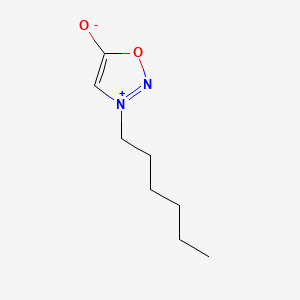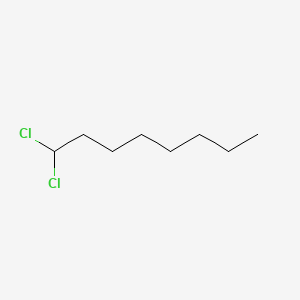
1,1-Dichlorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2This compound is typically a colorless liquid at room temperature and has a variety of applications in chemical synthesis and industrial processes .
Preparation Methods
1,1-Dichlorooctane can be synthesized through several methods. One common synthetic route involves the chlorination of octane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the octane molecule. The reaction conditions often include controlled temperatures and the use of solvents to manage the reaction rate and yield .
Industrial production methods for this compound may involve large-scale chlorination processes where octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other chlorinated byproducts .
Chemical Reactions Analysis
1,1-Dichlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of octene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1,1-Dichlorooctane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biological Studies: In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and metabolism.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichlorooctane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes and lead to toxic effects. The pathways involved in its metabolism include oxidation and conjugation reactions, which help in the detoxification and elimination of the compound from the body .
Comparison with Similar Compounds
1,1-Dichlorooctane can be compared with other similar chlorinated hydrocarbons, such as:
1,1-Dichloroethane: This compound has a shorter carbon chain and different physical properties.
1,1-Dichlorobutane: Similar to this compound but with a shorter carbon chain, it is used in organic synthesis and as an intermediate in chemical manufacturing.
1,8-Dichlorooctane: This isomer has chlorine atoms at different positions on the carbon chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the balance of its physical and chemical properties, making it suitable for a range of applications in both research and industry.
Properties
CAS No. |
20395-24-8 |
|---|---|
Molecular Formula |
C8H16Cl2 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1,1-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
InChI Key |
OQYNFBPKTVQOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
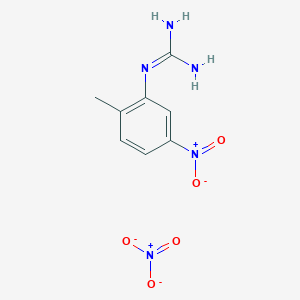
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

